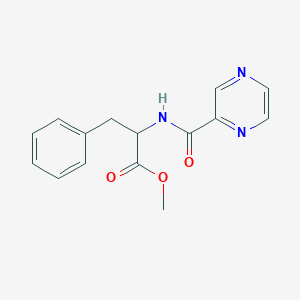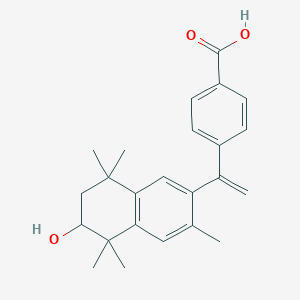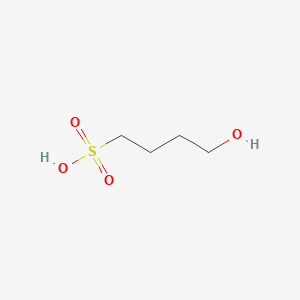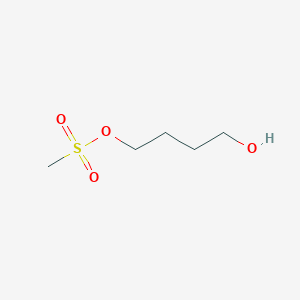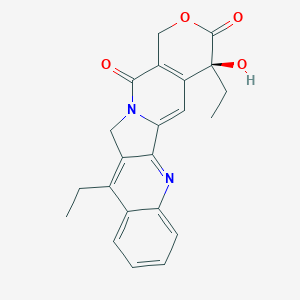
7-Ethylcamptothecin
概要
作用機序
SN-22は、セロトニン受容体の5-HT2ファミリーのアゴニストとして作用することによって効果を発揮します。これらの受容体に結合して活性化し、さまざまな下流効果をもたらします。 分子標的は、気分、認知、およびその他の生理学的プロセスを調節に関与している5-HT2A、5-HT2B、および5-HT2C受容体を含みます .
類似の化合物との比較
SN-22は、次のような他の類似の化合物と比較されます。
BRL-54443: 選択性と効力が異なる別のセロトニン受容体アゴニスト。
LY-334370: 同様の受容体標的を持つが、化学構造が異なる化合物。
LY-367,265: 別の関連化合物で、薬理学的特性が異なります。
MPMI: 同様の受容体活性を持つが、治療的応用が異なる化合物。
MPTP: 受容体標的と効果が異なる化合物.
生化学分析
Biochemical Properties
7-Ethylcamptothecin plays a pivotal role in biochemical reactions by interacting with topoisomerase I. This interaction stabilizes the complex formed between topoisomerase I and DNA, preventing the re-ligation of DNA strands and leading to DNA damage. This damage triggers apoptosis in cancer cells. The compound’s efficacy is attributed to its ability to form hydrogen bonds with specific amino acids in topoisomerase I, such as aspartic acid and arginine, which are essential for its inhibitory action .
Cellular Effects
This compound exerts profound effects on various cell types by disrupting cellular processes. It induces cell cycle arrest at the G2-M phase, leading to apoptosis. This compound affects cell signaling pathways, particularly those involved in DNA damage response and repair. It also influences gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. Additionally, this compound impacts cellular metabolism by altering the expression of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the topoisomerase I-DNA complex. This binding stabilizes the complex and prevents the re-ligation of the cleaved DNA strand, resulting in the accumulation of DNA breaks. These breaks activate the DNA damage response pathway, leading to cell cycle arrest and apoptosis. The compound’s lactone ring is crucial for its binding affinity and inhibitory activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions but can undergo hydrolysis, leading to the formation of an inactive carboxylate form. Long-term studies have shown that this compound can induce sustained DNA damage and apoptosis in cancer cells. Its efficacy may decrease over time due to the development of drug resistance mechanisms .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth with minimal toxicity. At higher doses, it can cause significant toxic effects, including myelosuppression and gastrointestinal toxicity. Studies have identified a therapeutic window where the antitumor activity is maximized, and adverse effects are minimized .
Metabolic Pathways
This compound is metabolized primarily in the liver through oxidative pathways. Cytochrome P450 enzymes, particularly CYP3A4, play a crucial role in its metabolism. The compound is converted into various metabolites, some of which retain antitumor activity. The metabolic pathways also involve conjugation reactions, leading to the formation of glucuronides and sulfates, which are excreted in the urine and bile .
Transport and Distribution
Within cells, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transport proteins such as P-glycoprotein, which can affect its intracellular concentration and distribution. The compound tends to accumulate in the nucleus, where it exerts its cytotoxic effects by targeting topoisomerase I .
Subcellular Localization
This compound predominantly localizes in the nucleus due to its affinity for DNA and topoisomerase I. This subcellular localization is essential for its antitumor activity. The compound’s nuclear localization signals and post-translational modifications, such as phosphorylation, play a role in directing it to the nucleus. Once inside the nucleus, this compound forms a ternary complex with topoisomerase I and DNA, leading to the inhibition of DNA replication and transcription .
準備方法
合成経路と反応条件
SN-22の合成には、特定の条件下での1-メチルピペリジンとインドールの反応が含まれます。この反応は通常、触媒を必要とし、有機溶媒中で行われます。このプロセスには、ピペリジン環とインドール環の間の炭素-窒素結合の形成が含まれます。
工業生産方法
SN-22の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、収率と純度を高めるために最適化され、多くの場合、精製と品質管理の複数段階が含まれます。自動化された反応器と連続フローシステムの使用により、生産プロセスの効率とスケーラビリティを向上させることができます。
化学反応の分析
反応の種類
SN-22は、次のようなさまざまな化学反応を起こします。
酸化: SN-22は酸化されて対応する酸化物を形成することができます。
還元: 還元反応は、SN-22を異なる還元型に変換することができます。
置換: SN-22は、官能基が別の官能基に置換される置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: ハロゲン化剤と求核剤は、置換反応で一般的に使用されます。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は酸化物を生成する可能性があり、還元はSN-22のさまざまな還元誘導体を生成する可能性があります。
科学研究への応用
SN-22は、さまざまな科学分野での応用に関して広く研究されています。
化学: SN-22は、配位化学の配位子として、および有機合成の構成単位として使用されます。
生物学: セロトニン受容体との相互作用とその生物系への潜在的な影響について研究されています。
医学: SN-22は、特に神経疾患の治療における潜在的な治療的応用について調査されています。
工業: この化合物は、新しい材料の開発や、他の化学化合物の合成における前駆体として使用されています。
科学的研究の応用
SN-22 has been extensively studied for its applications in various scientific fields:
Chemistry: SN-22 is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: It is studied for its interactions with serotonin receptors and its potential effects on biological systems.
Medicine: SN-22 is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
類似化合物との比較
SN-22 is compared with other similar compounds, such as:
BRL-54443: Another serotonin receptor agonist with different selectivity and potency.
LY-334370: A compound with similar receptor targets but different chemical structure.
LY-367,265: Another related compound with distinct pharmacological properties.
MPMI: A compound with similar receptor activity but different therapeutic applications.
MPTP: A compound with different receptor targets and effects.
特性
IUPAC Name |
(19S)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-3-12-13-7-5-6-8-17(13)23-19-14(12)10-24-18(19)9-16-15(20(24)25)11-28-21(26)22(16,27)4-2/h5-9,27H,3-4,10-11H2,1-2H3/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQKIWCVEPUPIL-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=CC=CC=C51 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=CC=CC=C51 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60228960 | |
| Record name | 7-Ethylcamptothecin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60228960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78287-27-1 | |
| Record name | 7-Ethylcamptothecin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78287-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Ethylcamptothecin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078287271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Ethylcamptothecin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60228960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Ethylcamptothecin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-ETHYLCAMPTOTHECIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPY7FE51IW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


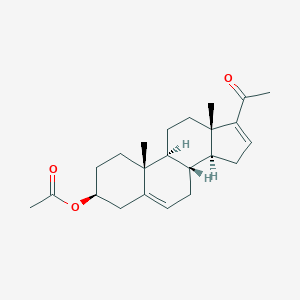
![[(3S,8R,9S,10R,13S,14S)-17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B193199.png)
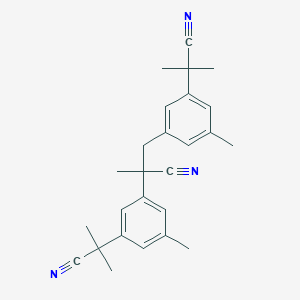
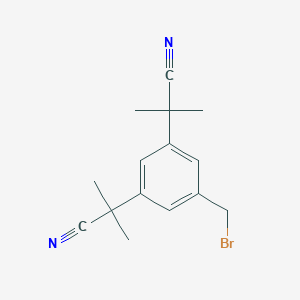

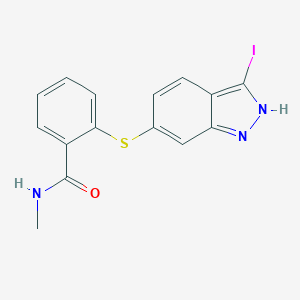
![N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide](/img/structure/B193223.png)
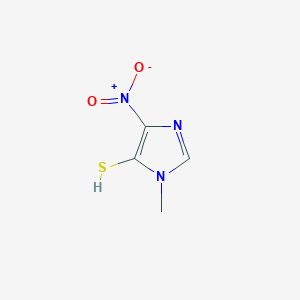
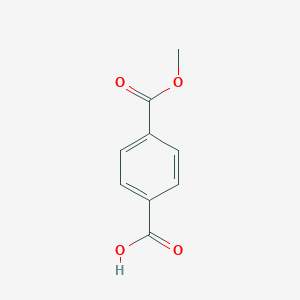
![5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid ethyl ester](/img/structure/B193237.png)
